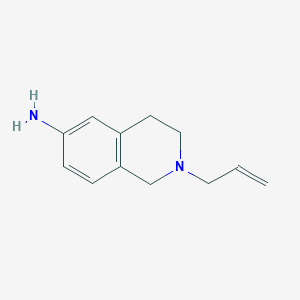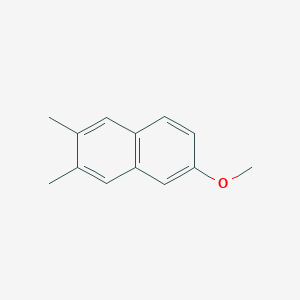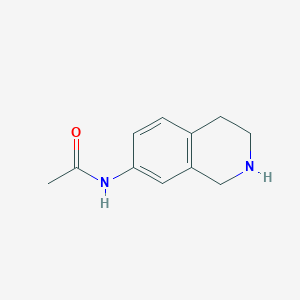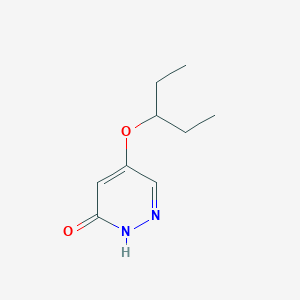
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an isoquinoline core with a tetrahydro modification and a propenyl group attached at the second position.
Méthodes De Préparation
The synthesis of 6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- can be achieved through various synthetic routes. One common method involves the reduction of isoquinoline derivatives followed by the introduction of the propenyl group. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures. Industrial production methods may involve catalytic hydrogenation processes to achieve the desired tetrahydroisoquinoline structure.
Analyse Des Réactions Chimiques
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives. Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: The propenyl group can undergo electrophilic substitution reactions, leading to various substituted isoquinoline derivatives. Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major products formed from these reactions include quinoline derivatives, fully saturated isoquinoline compounds, and various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the propenyl group and has different biological activities.
6-Isoquinolinamine, 1,2,3,4-tetrahydro-7-methoxy-2-methyl-: Contains a methoxy and methyl group, leading to different chemical properties and applications.
4-Ethyl-1,2,3,4-tetrahydro-2-(2-propenyl)-isoquinoline: Has an ethyl group instead of a hydrogen at the fourth position, resulting in distinct reactivity and uses.
The uniqueness of 6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
653604-86-5 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
2-prop-2-enyl-3,4-dihydro-1H-isoquinolin-6-amine |
InChI |
InChI=1S/C12H16N2/c1-2-6-14-7-5-10-8-12(13)4-3-11(10)9-14/h2-4,8H,1,5-7,9,13H2 |
Clé InChI |
VPFQVSORVQNFIV-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CCC2=C(C1)C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)

![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)


![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)
![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)




